molecular formula C12H16N4 B2578066 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine CAS No. 933698-36-3

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine

Cat. No.: B2578066
CAS No.: 933698-36-3
M. Wt: 216.288
InChI Key: JKXGKJVEEBYFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine ( 933698-36-3) is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol . This benzimidazole-substituted piperidine amine is a key scaffold in medicinal chemistry research, particularly in the investigation of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Compounds featuring the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one structure have been identified as binders to the NLRP3 protein . Research indicates that such molecules can inhibit NLRP3-dependent pyroptosis and IL-1β release in immune cells like THP-1 macrophages, and reduce the ATPase activity of the human recombinant NLRP3 protein, which is crucial for its oligomerization and activation . As a research chemical, this product is offered with a guaranteed purity of not less than 97% . It is intended for laboratory research purposes only and is not classified as a drug or medicinal product. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-5-7-16(8-6-9)12-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXGKJVEEBYFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment to Piperidine: The benzodiazole is then reacted with piperidine derivatives under specific conditions to form the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that derivatives of benzodiazoles possess antiviral properties. For instance, compounds similar to 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine have been investigated for their efficacy against various viruses. Research has shown that modifications to the benzodiazole structure can enhance antiviral activity against pathogens like the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential applications in oncology. Preliminary studies have demonstrated that benzodiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves interaction with specific cellular pathways related to cancer proliferation .

Neuroprotective Effects

Research has also explored the neuroprotective effects of piperidine derivatives. Compounds like this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 1-(1H-benzodiazol-2-yl)piperidin-4-amine is crucial for optimizing its biological activity. The presence of the benzodiazole moiety is essential for its pharmacological effects, while variations in the piperidine ring can influence binding affinity and selectivity for biological targets.

Structural Feature Effect on Activity
Benzodiazole RingEssential for activity
Piperidine SubstituentsModulate potency and selectivity

Case Study 1: Antiviral Screening

A study screened a library of compounds including derivatives of 1-(1H-benzodiazol-2-yl)piperidin-4-amine against YFV. The results indicated that certain modifications led to significant antiviral activity with low cytotoxicity, highlighting the compound's potential as a lead candidate for further development .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that modifications to the piperidine ring enhanced apoptotic activity. The compound exhibited IC50 values in the micromolar range, indicating promising anticancer properties that warrant further investigation .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally related compounds, emphasizing differences in molecular features, substituents, and applications:

Table 1: Comparative Analysis of 1-(1H-1,3-Benzodiazol-2-yl)piperidin-4-amine and Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Research Findings
This compound C₁₂H₁₆N₄ 216.29 933698-36-3 Direct benzodiazole-piperidine linkage Synthetic intermediate for drug discovery
Compound 14 (Indole-piperidine derivative) C₂₇H₃₃FN₆ 460.59 Not reported Indole-phenyl core, piperazine-ethyl substituent Inhibits AAA ATPase p97 (anticancer target)
PUPI (1-(9H-Purin-6-yl)piperidin-4-amine) C₁₀H₁₃N₇ 231.26 Not reported Purine ring substituent on piperidine High-affinity kinase inhibitor (e.g., PKAc)
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37) C₁₂H₁₆N₄ 216.28 Not reported Benzimidazole linked via amine to piperidine Dual histamine H₁/H₄ receptor ligand (anti-inflammatory potential)
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine C₁₇H₁₈N₄ 278.35 Not reported Pyridine spacer between benzimidazole and piperidine Explored in cancer therapy and drug development
Compound 22 (Benzodiazol-pyrazole derivative) C₁₁H₁₂N₆ 228.26 Not reported Pyrazole ring instead of piperidine Tested in cellular models of prostate cancer

Structural and Functional Insights

Core Modifications :

  • The target compound ’s direct benzodiazole-piperidine linkage contrasts with analogues like Compound 14 , which incorporates an indole-phenyl group and a piperazine side chain. Such modifications influence solubility and target binding .
  • PUPI replaces benzodiazole with a purine ring, enhancing interactions with kinase ATP-binding pockets .

Substituent Effects: N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37) introduces a flexible amine linker, enabling dual histamine receptor binding .

Biological Activity :

  • While the target compound serves primarily as a synthetic intermediate, derivatives like Compound 14 and Compound 22 exhibit targeted inhibitory activity (e.g., p97 inhibition for cancer, prostate cancer cell modulation) .
  • PUPI ’s purine motif confers specificity for kinases, demonstrating the impact of heterocycle choice on target selectivity .

Research Trends and Gaps

  • Pharmacokinetic Optimization : Derivatives with extended substituents (e.g., Compound 14 ) show enhanced bioavailability but may face challenges in blood-brain barrier penetration due to increased molecular weight .
  • Structural Simplicity vs. Complexity : The target compound’s minimalistic structure offers versatility, while analogues with complex substituents prioritize specificity at the cost of synthetic complexity.

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. Its unique structural features enable interactions with various biological targets, making it a candidate for drug development. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4C_{14}H_{18}N_{4} with a molecular weight of approximately 246.32 g/mol. The compound features a piperidine ring attached to a benzodiazole moiety, which is crucial for its biological activity. The presence of nitrogen atoms in both rings allows for diverse interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzodiazole Ring : Starting from appropriate precursors, the benzodiazole ring is synthesized through cyclization reactions.
  • Piperidine Ring Formation : The piperidine component is introduced via reductive amination or other coupling strategies.
  • Purification : Techniques such as crystallization and chromatography are employed to purify the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Binding occurs through:

  • Hydrogen Bonding : Interactions with functional groups on target proteins.
  • Hydrophobic Interactions : Stabilization through non-polar regions.
  • π–π Stacking : Interaction between aromatic systems that enhances binding affinity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit serine/threonine kinases such as PIM and DYRK, which are implicated in various cancers. In vitro assays revealed IC50 values in the nanomolar range against cancer cell lines, indicating potent activity .
CompoundTarget KinaseIC50 (nM)
This compoundPIM10.4
This compoundPIM21.1
This compoundDYRK1A0.4

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. In vitro studies indicated that it can reduce IL-1β release in LPS/ATP-stimulated human macrophages by approximately 19% at concentrations around 10 µM .

Neuroprotective Effects

Research has suggested potential neuroprotective roles for this compound due to its ability to modulate prokineticin receptors (PKR). Activation of these receptors has been linked to neuroprotection in models of neurodegenerative diseases .

Study on Anticancer Properties

A study published in Blood highlighted the role of PIM kinases in cancer progression and demonstrated that compounds similar to this compound effectively inhibited these kinases in leukemia models . The findings suggested that targeting PIM pathways could be a viable strategy for treating hematological malignancies.

Study on Inflammatory Disorders

Another investigation into the anti-inflammatory properties indicated that derivatives of this compound could significantly inhibit pyroptosis and IL-1β release in macrophages, showcasing its potential in treating inflammatory diseases .

Q & A

Basic Research Questions

What are the standard synthetic routes for 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting 2-chlorobenzimidazole with substituted piperidin-4-amine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate the amine . Purification commonly involves column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures. Purity optimization requires rigorous monitoring via reverse-phase HPLC (RP-HPLC) with mobile phases such as acetonitrile/water containing 0.1% formic acid for MS compatibility .

Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ are critical for confirming structural integrity. Key signals include the benzimidazole aromatic protons (δ 7.2–8.4 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₄: calculated 215.13, observed 215.1) .
  • HPLC : RP-HPLC on a C18 column (e.g., Newcrom R1) with UV detection at 254 nm ensures >95% purity .

How can researchers resolve contradictions in reported biological activities of piperidin-4-amine derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antifungal vs. antipsychotic effects) often arise from structural variations in substituents. Systematic SAR studies are recommended:

  • Modify the benzimidazole moiety (e.g., fluorination at position 4 to enhance lipophilicity) .
  • Compare in vitro assays (e.g., enzyme inhibition) across standardized cell lines (e.g., HEK293 for receptor binding) .
  • Use multivariate statistical analysis to isolate confounding variables (e.g., solvent effects in DMSO vs. saline) .

Advanced Research Questions

What kinetic and mechanistic insights exist for oxidation reactions involving piperidin-4-amine derivatives?

Methodological Answer:
The permanganate oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine (a structural analog) in alkaline media follows pseudo-first-order kinetics with Ru(III) catalysis. Key findings:

  • Rate Law : Rate = k[CMP][OH⁻]^0.5[Ru(III)], where k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 303 K .
  • Mechanism : A MnO₄⁻–Ru(III) complex forms, followed by substrate deprotonation and electron transfer. DFT studies support a transition state with ΔG‡ = 68 kJ/mol .
  • Stoichiometry : 1:4 (substrate:oxidant), yielding chlorobenzene and alanine derivatives .

How can computational methods (e.g., DFT) predict reactivity and stability of this compound?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electron transfer propensity. For analogs, gaps <4 eV indicate high reactivity in redox reactions .
  • Solvation Free Energy : Use COSMO-RS models in solvents like water or DMSO to predict solubility and aggregation tendencies .
  • Docking Studies : Simulate binding to biological targets (e.g., histamine H1/H4 receptors) using AutoDock Vina, focusing on piperidine nitrogen interactions .

What strategies improve enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid as resolving agents in diastereomeric salt formation .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during piperidine ring formation .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 80:20) with CD detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.